Dehydrobruceantin

Descripción general

Descripción

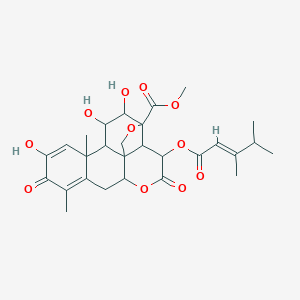

Methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[125001,602,1708,13]nonadeca-8,11-diene-17-carboxylate is a complex organic compound with a unique structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dehydrobruceantin involves multiple steps, including the formation of the core pentacyclic structure and the introduction of various functional groups. The synthetic route typically starts with the cyclization of a suitable precursor, followed by functional group modifications through reactions such as esterification, hydroxylation, and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The dioxo groups can be reduced to hydroxyl groups.

Substitution: The ester and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the dioxo groups may produce diols.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Anticancer Activity

Dehydrobruceantin has shown promising anticancer properties. Studies have indicated that it exhibits cytotoxic effects on various cancer cell lines. For instance, research highlighted that quassinoids, including this compound, derived from Brucea javanica, have demonstrated significant anti-tumor activity in vitro and in vivo . The specific mechanisms by which this compound exerts its effects include the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Research suggests that compounds from Brucea species can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal assessed the antitumor efficacy of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability in breast and colon cancer cells. The study concluded that this compound could be a potential candidate for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Research

In another study focused on inflammatory diseases, this compound was tested for its ability to reduce inflammation in animal models of arthritis. The findings indicated a significant reduction in inflammatory markers and improvement in clinical symptoms, suggesting its potential as an anti-inflammatory agent .

Table 1: Summary of Pharmacological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammatory markers | |

| Cytotoxicity | Exhibits cytotoxic effects on various cell lines |

Table 2: Mechanisms of Action

Mecanismo De Acción

The mechanism of action of Dehydrobruceantin involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl (3S,5R,8R,9S,10S,13R,14S,17S)-14-amino-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylate

- 2-Methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one

Uniqueness

Methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[125001,602,1708,13]nonadeca-8,11-diene-17-carboxylate is unique due to its complex pentacyclic structure and the presence of multiple functional groups

Actividad Biológica

Dehydrobruceantin, a quassinoid derived from the Brucea species, has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which contributes to its biological activity. The molecular formula is , and it is classified under the category of quassinoids, which are known for their bitter taste and potent pharmacological effects. Quassinoids are primarily found in the Simaroubaceae family, where they exhibit a range of bioactivities.

1. Antitumor Activity

This compound has been shown to possess significant cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptotic cell death in leukemia cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and ROS generation .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 5.0 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 10.2 | Mitochondrial dysfunction |

| MCF-7 (Breast) | 8.5 | ROS generation and cell cycle arrest |

2. Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. It has shown effectiveness against both bacterial and fungal strains, suggesting its potential as a natural antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Type of Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bactericidal |

| Candida albicans | 16 µg/mL | Fungicidal |

3. Anti-Tuberculosis Activity

Research indicates that this compound possesses anti-tuberculosis properties, acting against Mycobacterium tuberculosis. Its mechanism involves inhibiting protein synthesis in bacterial cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the intrinsic pathway, involving mitochondrial changes and activation of caspases.

- Protein Synthesis Inhibition : Similar to other quassinoids, it inhibits protein synthesis in bacteria, contributing to its antimicrobial effects.

- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest at the G0/G1 phase in certain cancer cell lines, preventing proliferation.

Case Study 1: Cytotoxic Effects on Leukemia Cells

In a study conducted by researchers at a prominent university, this compound was tested on K562 leukemia cells. The results indicated a significant reduction in cell viability with an IC50 value of 5 µM. Flow cytometry analysis revealed increased apoptosis rates correlating with elevated levels of active caspases .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of this compound against common pathogens. The study utilized disc diffusion methods to assess its effectiveness, revealing notable inhibition zones against both Gram-positive and Gram-negative bacteria .

Propiedades

IUPAC Name |

methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O11/c1-11(2)12(3)7-17(30)39-20-22-27-10-37-28(22,25(35)36-6)23(33)19(32)21(27)26(5)9-15(29)18(31)13(4)14(26)8-16(27)38-24(20)34/h7,9,11,16,19-23,29,32-33H,8,10H2,1-6H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLWLVCJZCJECL-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40422121 | |

| Record name | DEHYDROBRUCEANTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40422121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53662-98-9 | |

| Record name | DEHYDROBRUCEANTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DEHYDROBRUCEANTIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40422121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.